molecular formula C24H21NO B12899223 2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 823814-04-6

2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12899223
CAS No.: 823814-04-6
M. Wt: 339.4 g/mol
InChI Key: ZLCXOTJSWFHZDZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a unique structure that combines a methoxyphenyl group, a phenylethynyl group, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the use of photoredox-catalyzed cascade annulation. This method involves the reaction of methyl (2-(phenylethynyl)phenyl)sulfanes or methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides . The reaction is carried out under ambient temperature, yielding benzothiophenes and benzoselenophenes in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonyl chlorides, photoredox catalysts, and various solvents. The conditions often involve ambient temperature and specific light sources for photoredox reactions .

Major Products Formed

The major products formed from these reactions include benzothiophenes and benzoselenophenes, which are obtained in moderate to good yields .

Scientific Research Applications

2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a methoxyphenyl group, a phenylethynyl group, and a tetrahydroisoquinoline core. This unique structure provides distinct chemical and biological properties that are not found in similar compounds.

Properties

CAS No.

823814-04-6

Molecular Formula

C24H21NO

Molecular Weight

339.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-(2-phenylethynyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C24H21NO/c1-26-22-14-12-21(13-15-22)25-18-17-20-9-5-6-10-23(20)24(25)16-11-19-7-3-2-4-8-19/h2-10,12-15,24H,17-18H2,1H3

InChI Key

ZLCXOTJSWFHZDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCC3=CC=CC=C3C2C#CC4=CC=CC=C4

Origin of Product

United States

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